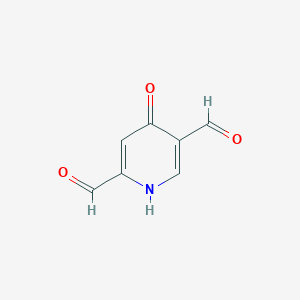
5-Bromothiazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID: is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and a sulfonic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . This process ensures the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The bromine atom can be reduced to form thiazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate esters.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a probe to understand the biochemical pathways involving thiazole derivatives .
Medicine: Its ability to modulate biological pathways makes it a candidate for drug discovery .
Industry: In the industrial sector, 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: Similar structure but lacks the sulfonic acid group.
5-Bromo-2,1,3-benzothiadiazole: Contains a benzene ring fused to the thiazole ring.
Uniqueness: 5-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is unique due to the presence of both a bromine atom and a sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C3H2BrNO3S2 |
|---|---|
Molecular Weight |
244.1 g/mol |
IUPAC Name |
5-bromo-1,3-thiazole-2-sulfonic acid |
InChI |
InChI=1S/C3H2BrNO3S2/c4-2-1-5-3(9-2)10(6,7)8/h1H,(H,6,7,8) |
InChI Key |
XJKKFADKASDSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


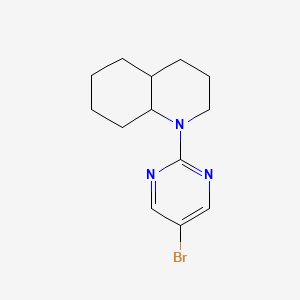
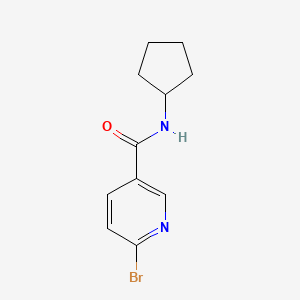
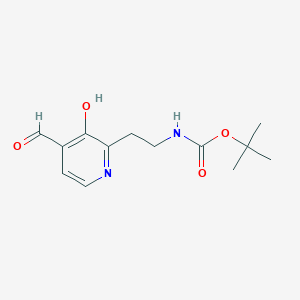
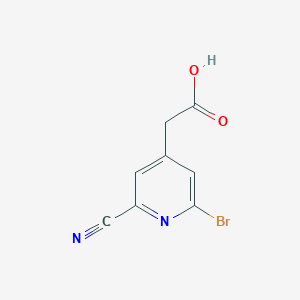

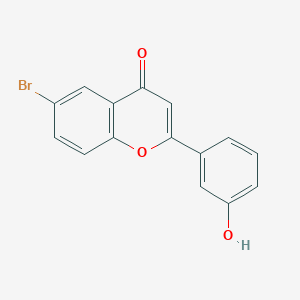
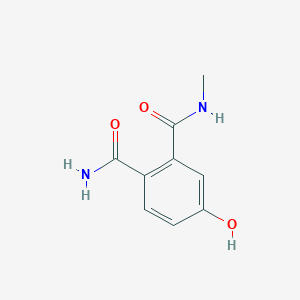
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B14856817.png)
![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)
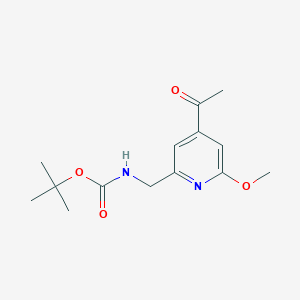

![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)

